Cas no 897482-05-2 (2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a cyclopropanecarbonyl-substituted piperazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the piperazine ring contributes to improved solubility and binding affinity. The cyclopropanecarbonyl group may further modulate pharmacokinetic properties. Its structural features make it suitable for applications in drug discovery, particularly in the development of CNS-targeting agents or antimicrobial compounds. The compound exhibits stability under standard laboratory conditions, facilitating its handling and storage.
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole structure
897482-05-2 structure
Product name:2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
CAS No:897482-05-2
MF:C15H15F2N3OS
MW:323.360908746719
CID:5481613

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • cyclopropyl-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
    • Inchi: 1S/C15H15F2N3OS/c16-10-7-11(17)13-12(8-10)22-15(18-13)20-5-3-19(4-6-20)14(21)9-1-2-9/h7-9H,1-6H2
    • InChI Key: ZTUUOICUECUANS-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(N1CCN(C2=NC3=C(F)C=C(F)C=C3S2)CC1)=O

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-2139-100mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2609-2139-2μmol
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2609-2139-3mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2609-2139-10μmol
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2609-2139-20μmol
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2609-2139-75mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2609-2139-5μmol
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2609-2139-1mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2609-2139-4mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2609-2139-50mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
897482-05-2 90%+
50mg
$240.0 2023-05-16

Additional information on 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4,6-Difluoro-1,3-benzothiazole: A Comprehensive Overview

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole (CAS No. 897482-05-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the cyclopropanecarbonylpiperazin-1-yl and difluoro substituents, contribute to its distinct pharmacological profile.

The cyclopropanecarbonylpiperazin-1-yl moiety is a key functional group that imparts significant conformational rigidity to the molecule. This rigidity can influence the compound's binding affinity and selectivity towards specific biological targets. Additionally, the presence of fluorine atoms at the 4 and 6 positions of the benzothiazole ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design and development.

Recent studies have explored the potential of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole in various therapeutic areas. One notable application is its use as a potent inhibitor of specific protein kinases. Protein kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. The ability of this compound to selectively inhibit these kinases makes it a promising candidate for targeted therapy.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological properties of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole. The results demonstrated that this compound exhibited high potency and selectivity towards a specific kinase involved in tumor growth. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and low toxicity, which are essential for its potential use as an oral therapeutic agent.

Beyond its kinase inhibition properties, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole has shown promise in other biological contexts. For instance, it has been evaluated for its anti-inflammatory effects in preclinical models of inflammatory diseases. The compound was found to effectively reduce inflammation by modulating key inflammatory mediators and signaling pathways. These findings suggest that it could be developed as a novel anti-inflammatory agent with potential applications in conditions such as rheumatoid arthritis and Crohn's disease.

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole involves a series of well-defined chemical reactions. The process typically begins with the preparation of the benzothiazole core through a condensation reaction between 2-aminothiophenol and an appropriate carbonyl compound. Subsequent steps involve the introduction of the cyclopropanecarbonylpiperazine moiety and the difluoro substituents through selective functional group manipulations. The synthetic route is designed to be scalable and cost-effective, making it suitable for large-scale production if needed.

In conclusion, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole (CAS No. 897482-05-2) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as cancer therapy and anti-inflammatory treatments. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, this compound is poised to play a significant role in advancing medical science.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd